molecular formula C15H14O2 B1422648 Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 892843-59-3

Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1422648
CAS No.: 892843-59-3
M. Wt: 226.27 g/mol
InChI Key: AZRDKIMMTUWBOS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where a methyl group is attached to the second position and a carboxylate ester group is attached to the fourth position of the biphenyl ring

Biochemical Analysis

Biochemical Properties

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .

Cellular Effects

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular processes such as metabolism, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Degradation products may form over time, potentially altering its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration. Additionally, binding to plasma proteins can affect its distribution within the body, determining its bioavailability and accumulation in specific tissues .

Subcellular Localization

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 2-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives such as:

    2-methyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-methyl-[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an ester.

    4-methyl-[1,1’-biphenyl]-2-carboxylate: Isomer with the methyl and carboxylate groups at different positions.

The uniqueness of methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate lies in its specific functional groups and their positions on the biphenyl ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

methyl 3-methyl-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-10-13(15(16)17-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRDKIMMTUWBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705836
Record name Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892843-59-3
Record name Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-methyl-benzoic acid methyl ester (1.0 g, 4.36 mmol) and phenylboronic acid (0.64 g, 5.24 mmol) in n-PrOH (15 mL) is treated with 2 M Na2CO3 (4.4 mL), and purged with N2 for 10 min, and Pd(PPb3)4 (25 mg, 0.22 mmol) is then added. The reaction is refluxed overnight. Organic solvent is removed in vacuo, the residue is extracted with CH2Cl2 (30 mL), washed with 10% Na2CO3 (30 mL), H2O (30 mL); dried with Na2SO4 and concentrated. Purification of the crude material by chromatography affords the title compound (0.10 g, 10%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(PPb3)4
Quantity
25 mg
Type
reactant
Reaction Step Two
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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